molecular formula C7H8N2O2 B1626097 2-(Hydroxymethyl)isonicotinamide CAS No. 84589-39-9

2-(Hydroxymethyl)isonicotinamide

Cat. No.: B1626097
CAS No.: 84589-39-9
M. Wt: 152.15 g/mol
InChI Key: QYZAHCKDLDXPKU-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)isonicotinamide is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of isonicotinamide, featuring a hydroxymethyl group attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)isonicotinamide can be synthesized through several methods. One common approach involves the reaction of isonicotinamide with formaldehyde under basic conditions. The reaction typically proceeds as follows:

  • Dissolve isonicotinamide in a suitable solvent, such as ethanol.
  • Add formaldehyde to the solution.
  • Adjust the pH to basic conditions using a base like sodium hydroxide.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form 2-(aminomethyl)isonicotinamide.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)isonicotinamide.

    Reduction: 2-(Aminomethyl)isonicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)isonicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Hydroxymethyl)isonicotinamide can be compared with other similar compounds, such as:

    Isonicotinamide: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

    2-(Hydroxymethyl)pyridine: Similar structure but lacks the amide group, affecting its reactivity and applications.

    Thionicotinamide: Contains a thiocarbonyl group instead of a carbonyl group, leading to different chemical behavior.

Properties

IUPAC Name

2-(hydroxymethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)5-1-2-9-6(3-5)4-10/h1-3,10H,4H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZAHCKDLDXPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509989
Record name 2-(Hydroxymethyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84589-39-9
Record name 2-(Hydroxymethyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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